3-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Overview
Description
3-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a benzodioxole ring and a fluorophenyl group linked by an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with 4-fluorobenzoyl chloride under basic conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzodioxole and fluorophenyl rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to new insights in biochemistry and molecular biology.
Mechanism of Action
The mechanism by which 3-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzodioxole and fluorophenyl groups can enhance binding affinity and selectivity towards molecular targets, while the oxadiazole ring can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
3-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of the fluorine atom in 3-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole imparts unique electronic properties, such as increased electronegativity and lipophilicity, which can enhance its interactions with biological targets and improve its performance in electronic applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-11-4-1-9(2-5-11)15-17-14(18-21-15)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHWVEDWHCRGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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